13-thia-8,10,15-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,11,14-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes thiazole, imidazole, and indole moieties, making it a versatile scaffold for the development of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole typically involves multi-step reactions. One of the key synthetic routes includes the two-fold copper-catalyzed C–N coupling reactions. The process begins with the preparation of 5-bromo-6-(2-bromophenyl)imidazo[2,1-b]thiazole, which is then subjected to C–N coupling with various amines . The reaction conditions often involve the use of copper catalysts, such as CuI, in the presence of ligands like 1,10-phenanthroline, and bases like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine: This compound shares a similar fused ring system and is used in the development of materials for organic light-emitting diodes (OLEDs).
Imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8-diones: These compounds are synthesized via aldol condensation and skeletal rearrangement protocols and have applications in medicinal chemistry.
Uniqueness
5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules and materials with specialized functions .
Eigenschaften
CAS-Nummer |
60067-40-5 |
---|---|
Molekularformel |
C11H7N3S |
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
13-thia-8,10,15-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,11,14-hexaene |
InChI |
InChI=1S/C11H7N3S/c1-2-4-8-7(3-1)9-10(12-8)14-5-6-15-11(14)13-9/h1-6,12H |
InChI-Schlüssel |
CFHZNSBPDDMPQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)N4C=CSC4=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.